molecular formula C18H26N2O3S B1674435 N-butyl-N-(6-cyano-2,2-dimethylchroman-4-yl)ethanesulfonamide

N-butyl-N-(6-cyano-2,2-dimethylchroman-4-yl)ethanesulfonamide

Cat. No.: B1674435
M. Wt: 350.5 g/mol
InChI Key: VTICUGOJGKDYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

IKs124 undergoes various types of chemical reactions, including:

    Oxidation: IKs124 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the molecule.

    Substitution: IKs124 can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

IKs124 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of IKs124 involves its ability to block the KCNE2/KCNQ1 potassium channels. By inhibiting these channels, IKs124 affects the flow of potassium ions across cell membranes, which can influence various physiological processes. The molecular targets of IKs124 include the potassium channels themselves, and the pathways involved are related to ion transport and cellular signaling .

Comparison with Similar Compounds

IKs124 can be compared with other potassium channel blockers, such as:

    Dofetilide: Another potassium channel blocker used in the treatment of arrhythmias.

    E-4031: A compound known for its ability to block the HERG potassium channel.

The unique structure of IKs124, which includes a cyano group and a chroman ring, contributes to its distinct properties and effectiveness as a potassium channel blocker .

Properties

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

N-butyl-N-(6-cyano-2,2-dimethyl-3,4-dihydrochromen-4-yl)ethanesulfonamide

InChI

InChI=1S/C18H26N2O3S/c1-5-7-10-20(24(21,22)6-2)16-12-18(3,4)23-17-9-8-14(13-19)11-15(16)17/h8-9,11,16H,5-7,10,12H2,1-4H3

InChI Key

VTICUGOJGKDYJD-UHFFFAOYSA-N

SMILES

CCCCN(C1CC(OC2=C1C=C(C=C2)C#N)(C)C)S(=O)(=O)CC

Canonical SMILES

CCCCN(C1CC(OC2=C1C=C(C=C2)C#N)(C)C)S(=O)(=O)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IKs124;  IKs 124;  IKs-124.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-N-(6-cyano-2,2-dimethylchroman-4-yl)ethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-butyl-N-(6-cyano-2,2-dimethylchroman-4-yl)ethanesulfonamide
Reactant of Route 3
N-butyl-N-(6-cyano-2,2-dimethylchroman-4-yl)ethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-butyl-N-(6-cyano-2,2-dimethylchroman-4-yl)ethanesulfonamide
Reactant of Route 5
N-butyl-N-(6-cyano-2,2-dimethylchroman-4-yl)ethanesulfonamide
Reactant of Route 6
N-butyl-N-(6-cyano-2,2-dimethylchroman-4-yl)ethanesulfonamide

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